1-(5-Bromopentoxy)-4-methoxybenzene
Overview
Description
1-(5-Bromopentoxy)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a 5-bromopentoxy group at the meta position
Scientific Research Applications
1-(5-Bromopentoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-4-methoxybenzene typically involves the etherification of 4-methoxyphenol with 1,5-dibromopentane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction conditions include heating the mixture to facilitate the formation of the desired ether compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-(5-azidopentoxy)-4-methoxybenzene.
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(5-pentoxy)-4-methoxybenzene or 4-hydroxybenzene derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentoxy)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopentoxy)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Bromopentoxy)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.
1-(5-Bromopentoxy)-4-chlorobenzene: Substituted with a chlorine atom instead of a methoxy group.
Uniqueness
1-(5-Bromopentoxy)-4-methoxybenzene is unique due to the presence of both a methoxy group and a 5-bromopentoxy group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(5-bromopentoxy)-4-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-14-11-5-7-12(8-6-11)15-10-4-2-3-9-13/h5-8H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKIFLBOJUNDGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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